molecular formula C14H21NO4S B401631 Hexyl 4-[(methylsulfonyl)amino]benzoate

Hexyl 4-[(methylsulfonyl)amino]benzoate

Cat. No.: B401631
M. Wt: 299.39g/mol
InChI Key: YSJQHEDRCYIYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 4-[(methylsulfonyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a hexyl ester group and a para-substituted methylsulfonylamino (-NHSO₂CH₃) functional group on the benzene ring. The compound combines lipophilicity from the hexyl chain with the polar sulfonamide moiety, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39g/mol

IUPAC Name

hexyl 4-(methanesulfonamido)benzoate

InChI

InChI=1S/C14H21NO4S/c1-3-4-5-6-11-19-14(16)12-7-9-13(10-8-12)15-20(2,17)18/h7-10,15H,3-6,11H2,1-2H3

InChI Key

YSJQHEDRCYIYSA-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Hexyl 4-[(methylsulfonyl)amino]benzoate with structurally related benzoate derivatives, focusing on functional groups, physicochemical properties, and biological relevance. Key compounds for comparison include those isolated from natural sources (e.g., ) and synthetic analogs.

Structural and Functional Group Analysis
Compound Name Ester Group Para-Substituent Key Functional Features
This compound Hexyl Methylsulfonylamino (-NHSO₂CH₃) Sulfonamide group; lipophilic hexyl chain
Ethyl 4-(sulfooxy)benzoate (compound 13) Ethyl Sulfate (-OSO₃H) Ionic sulfate group; moderate hydrophilicity
Ethyl paraben (compound 9) Ethyl Hydroxyl (-OH) Phenolic hydroxyl; antimicrobial activity
Ethyl 4-hydroxycinnamate (compound 15/16) Ethyl Hydroxycinnamoyl Conjugated double bond; UV-absorbing properties

Key Observations :

  • Substituent Polarity: The methylsulfonylamino group in the target compound is less polar than the sulfate group in compound 13 but more polar than the hydroxyl group in ethyl paraben. This impacts solubility; for example, compound 13’s sulfate group enhances water solubility, whereas the hexyl chain in the target compound likely reduces it.
  • Biological Relevance: Sulfonamide groups (as in the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity, whereas parabens (e.g., compound 9) are known preservatives due to their phenolic hydroxyl group .
Physicochemical Properties
  • Solubility: The hexyl ester increases lipophilicity, making the target compound more soluble in organic solvents compared to ethyl esters. In contrast, compound 13’s sulfate group confers water solubility, and ethyl paraben (compound 9) exhibits moderate solubility in both polar and nonpolar solvents.
  • Stability : Sulfonamides (target compound) are generally stable under acidic conditions, whereas sulfate esters (compound 13) may hydrolyze in aqueous environments. Ethyl parabens (compound 9) are prone to esterase-mediated degradation.

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